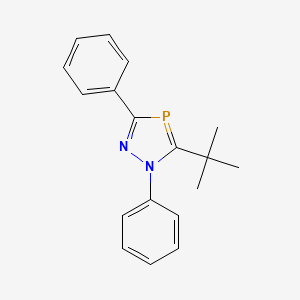
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole typically involves the reaction of tert-butylphosphine with diphenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the nucleophile used.
科学的研究の応用
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form coordination bonds with metal centers, influencing catalytic activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating biological functions.
類似化合物との比較
Similar Compounds
1-tert-Butyl-3,4-diphenyl-1,2,4-triazol-5-ylidenes: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Contains a phosphine group with different substituents.
Uniqueness
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis and material science.
特性
CAS番号 |
93756-85-5 |
|---|---|
分子式 |
C18H19N2P |
分子量 |
294.3 g/mol |
IUPAC名 |
5-tert-butyl-1,3-diphenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C18H19N2P/c1-18(2,3)17-20(15-12-8-5-9-13-15)19-16(21-17)14-10-6-4-7-11-14/h4-13H,1-3H3 |
InChIキー |
SHIIKSXPDATGOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=PC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

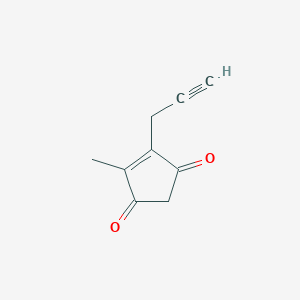
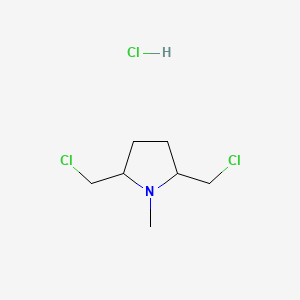
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
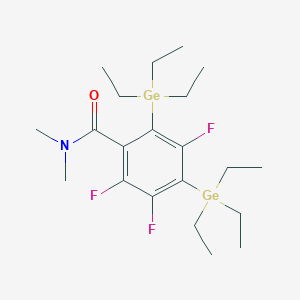
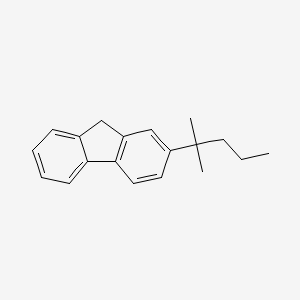

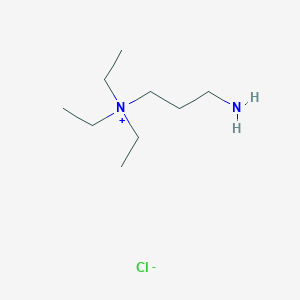
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

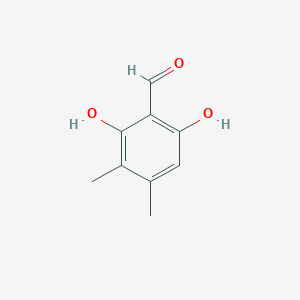
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
